1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Catalog No.
S716085
CAS No.
89530-34-7
M.F
C12H16OSi
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

CAS Number

89530-34-7

Product Name

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

IUPAC Name

1-phenyl-3-trimethylsilylprop-2-yn-1-ol

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3

InChI Key

RVTDALNDYLDVMN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)O

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)O

Synthesis of Complex Molecules:

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, also known as alpha-[(trimethylsilyl)ethynyl]benzenemethanol, finds application in organic synthesis due to the presence of the alkyne (-C≡C-) and hydroxyl (-OH) functional groups. The alkyne group allows for versatile transformations through various coupling reactions, while the hydroxyl group enables further functionalization. Studies have shown its utility in the synthesis of complex molecules like dendrimers, fullerenes, and natural product analogs [, ].

Protecting Group Strategy:

The trimethylsilyl (TMS) group in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a protecting group for the alkyne functionality. TMS groups are commonly used in organic synthesis to temporarily mask functional groups and prevent unwanted side reactions. The TMS group can be readily introduced and removed under mild conditions, making it a valuable tool for selective functionalization of complex molecules [].

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has the molecular formula C₁₂H₁₆OSi and a molecular weight of approximately 204.34 g/mol. The compound features a phenyl group attached to a propynol backbone with a trimethylsilyl substituent. This structure imparts distinct reactivity patterns, making it valuable in organic synthesis and various industrial applications .

Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common reagents for this reaction include pyridinium chlorochromate and Dess-Martin periodinane.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with various functional groups, including halogens or alkyl groups. Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

  • From Oxidation: Phenylpropiolic acid or phenylacetaldehyde.
  • From Reduction: 1-Phenyl-3-(trimethylsilyl)-2-propanol.
  • From Substitution: 1-Phenyl-3-(trimethylsilyl)-2-propynyl halides.

Several methods are available for synthesizing 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol:

Method 1: Reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by hydroxylation. This reaction typically occurs under mild conditions using solvents like tetrahydrofuran or dichloromethane.

Method 2: Industrial production may involve large-scale batch reactions or continuous flow reactors to enhance efficiency and yield .

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as an important intermediate in organic synthesis. Its unique reactivity allows it to be utilized in the development of pharmaceuticals, agrochemicals, and materials science. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various applications in chemical research and industry .

Several compounds share structural similarities with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesDifferences from 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
1-Phenyl-2-propyn-1-olLacks the trimethylsilyl groupDifferent reactivity and applications
3-(Trimethylsilyl)prop-2-yn-1-olSimilar structure but without the phenyl groupDistinct chemical properties
1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-yl selenidesContains a selenium atomUnique reactivity compared to the parent compound

Uniqueness: The combination of the phenyl and trimethylsilyl groups in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol confers specific reactivity patterns that are not present in the other compounds listed. This makes it a valuable intermediate in various synthetic applications .

Early Synthetic Approaches

The synthesis of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol emerged from advancements in organometallic chemistry during the late 20th century. A foundational method involves the reaction of trimethylsilylacetylene with benzaldehyde derivatives under strongly basic conditions. For example, treatment of trimethylsilylacetylene with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by addition of benzaldehyde, yields the propargyl alcohol product in high purity (98%). This approach leverages the nucleophilic addition of a lithiated alkyne to carbonyl compounds, a strategy widely adopted for synthesizing propargyl alcohols.

Key milestones in its development include:

  • 1980s–1990s: Exploration of silyl-protected alkynes as stable precursors for cross-coupling reactions.
  • 2000s: Utilization in stereospecific Pt-catalyzed Si–H borylation reactions to access silicon-stereogenic silylboranes.

Structural Characterization

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have confirmed its delocalized η³-propargyl/allenyl structure. The trimethylsilyl group induces steric protection, stabilizing the propargyl alcohol against premature oxidation or rearrangement.

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol represents a complex organosilicon compound featuring a phenyl ring, an alkyne moiety, and a trimethylsilyl protecting group [1] [2]. The molecular formula C₁₂H₁₆OSi corresponds to a molecular weight of 204.34 grams per mole, with an exact mass of 204.097042 daltons [2] [3]. The compound exhibits a linear alkyne functionality bridging a phenyl-substituted carbinol center and a trimethylsilyl terminus [1] [4].

The structural architecture encompasses several distinct functional regions: the phenyl ring provides aromatic stabilization, the secondary alcohol at the benzylic position introduces polarity and hydrogen bonding capability, and the acetylenic bond creates a rigid linear geometry [1] [2]. The trimethylsilyl group serves as a sterically bulky protecting group, effectively shielding the terminal alkyne from unwanted reactions while maintaining the molecule's synthetic utility [4] [5].

Stereochemically, the compound possesses one chiral center at the carbinol carbon, theoretically allowing for the existence of both R and S enantiomers [6]. The asymmetric carbon is substituted with a hydroxyl group, a phenyl ring, and the alkyne chain, creating the potential for optical activity [2] [6]. However, commercial preparations typically exist as racemic mixtures unless specifically resolved through asymmetric synthesis or chiral resolution techniques [1] [7].

The three-dimensional molecular geometry is characterized by the tetrahedral arrangement around the carbinol carbon, with the alkyne providing linear extension from this center [2] [4]. The trimethylsilyl group adopts a tetrahedral configuration around the silicon atom, with the three methyl groups arranged to minimize steric hindrance [1] [5].

Thermodynamic Parameters

Boiling Point and Phase Behavior

The compound exhibits a boiling point of 281.9°C at standard atmospheric pressure (760 millimeters of mercury), indicating substantial intermolecular forces and molecular stability at elevated temperatures [5]. This relatively high boiling point reflects the combined effects of hydrogen bonding from the hydroxyl group, π-π interactions from the aromatic ring, and van der Waals forces from the extended molecular structure [1] [5].

Phase transition behavior demonstrates typical liquid-phase stability under ambient conditions, with the compound existing as a colorless liquid at room temperature [4]. The thermal stability extends to temperatures well above normal laboratory conditions, making the compound suitable for high-temperature synthetic applications [5] [8].

The flash point occurs at 124.3°C, establishing the lower temperature threshold for vapor ignition under standard testing conditions [5]. This parameter is particularly relevant for handling and storage considerations, indicating moderate volatility characteristics at elevated temperatures [5].

Density and Volatility Profiles

Density measurements reveal values ranging from 0.961 grams per cubic centimeter (Sigma-Aldrich specification) to 0.993 grams per cubic centimeter (alternative sources), measured at 25°C [1] [5]. This density range is consistent with organic compounds containing both aromatic and aliphatic components, with the silicon-containing substituent contributing to the overall molecular mass [1] [4].

The refractive index values of 1.5193 (n₂₀/D) and 1.52 provide optical characterization parameters that reflect the compound's electronic structure and polarizability [1] [5]. These values fall within the expected range for aromatic organosilicon compounds, indicating moderate optical density and light-bending properties [1] [5].

Volatility characteristics are influenced by the molecular weight of 204.34 grams per mole and the presence of hydrogen bonding functionality [1] [2]. The compound demonstrates reduced volatility compared to simpler alcohols due to intermolecular hydrogen bonding and increased molecular mass [5]. The topological polar surface area of 20.23 square angstroms indicates limited polar character, primarily localized to the hydroxyl group [3].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Analysis (¹H/¹³C)

Proton Nuclear Magnetic Resonance spectroscopy of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol reveals characteristic chemical shift patterns consistent with its structural features [9]. The aromatic protons appear in the typical downfield region between 7.0 and 7.5 parts per million, exhibiting the expected multipicity patterns for a monosubstituted benzene ring [9] [10].

The benzylic proton adjacent to the hydroxyl group resonates around 4.7-4.9 parts per million, showing the characteristic downfield shift associated with both the electron-withdrawing phenyl group and the alkyne substituent [9]. This proton typically appears as a singlet due to the absence of adjacent coupling protons on the alkyne carbon [9] [10].

The trimethylsilyl group produces a distinctive singlet at approximately 0.2-0.3 parts per million, integrating for nine protons [9] [10]. This upfield chemical shift is characteristic of silicon-bound methyl groups, reflecting the electropositive nature of silicon and its shielding effect on adjacent protons [9] [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments [9] [10]. The aromatic carbons appear in the 120-140 parts per million region, with the ipso carbon showing additional downfield displacement due to substitution [9]. The alkyne carbons resonate in the 80-105 parts per million range, with the silicon-substituted carbon appearing more upfield than the carbinol-substituted carbon [9] [10].

The carbinol carbon exhibits a chemical shift around 65-70 parts per million, consistent with secondary alcohols bearing aromatic substitution [9]. The trimethylsilyl carbon atoms appear at approximately 0 parts per million, characteristic of silicon-bound methyl carbons [9] [10].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol demonstrates characteristic fragmentation pathways consistent with its functional group composition [11] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 204, though its intensity may be reduced due to the inherent instability of alcohol molecular ions under electron impact conditions [11] [12].

Primary fragmentation patterns include α-cleavage adjacent to the hydroxyl group, producing resonance-stabilized cations characteristic of benzylic alcohols [11] [12]. This fragmentation typically yields significant peaks corresponding to the loss of various alkyl and functional group fragments [12] [14].

Dehydration represents another major fragmentation pathway, resulting in peaks at mass-to-charge ratio 186 (M-18), corresponding to the loss of water from the molecular ion [11] [12] [15]. This fragmentation is particularly common in alcohol-containing compounds and provides diagnostic information for structural identification [12] [15].

Trimethylsilyl group fragmentation contributes to the spectral complexity through the loss of silicon-containing fragments [13]. The characteristic loss of 73 mass units (corresponding to the trimethylsilyl group) often produces significant peaks in the mass spectrum [13]. Additional fragmentation may involve the loss of individual methyl groups from the silicon center, generating peaks at M-15, M-30, and M-45 [13].

Benzylic cleavage represents another important fragmentation mode, particularly for compounds containing phenyl rings adjacent to heteroatoms [16]. This process can generate characteristic tropylium-type ions or other aromatic cations, providing structural confirmation for the phenyl substituent [12] [16].

The alkyne functionality may undergo specific fragmentation patterns, though these are often less prominent than other fragmentation modes due to the stability of the triple bond [17]. When fragmentation does occur at the alkyne position, it typically involves cleavage of adjacent bonds rather than disruption of the carbon-carbon triple bond itself [11] [17].

Fragmentation TypeMass LossCharacteristic IonsRelative Intensity
Molecular Ion0204Low-Moderate
Dehydration18186Moderate
Trimethylsilyl Loss73131High
Benzylic CleavageVariable77, 105Moderate
α-CleavageVariable45, 59High
Methyl Loss15189Low

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Pavlicek et al. Polyyne formation via skeletal rearrangement induced by atomic manipulation. Nature Chemistry, doi: 10.1038/s41557-018-0067-y, published online 2 July 2018

Explore Compound Types